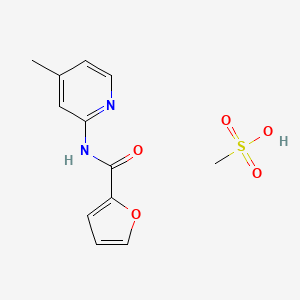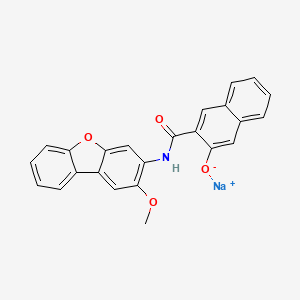![molecular formula C12H20BN3O B14480637 N-[Bis(dimethylamino)boranyl]-N-phenylacetamide CAS No. 65767-75-1](/img/structure/B14480637.png)
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of boron, nitrogen, and phenyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(dimethylamino)boranyl]-N-phenylacetamide typically involves the reaction of dimethylamine with boron-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can result in the formation of various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Medicine: The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of N-[Bis(dimethylamino)boranyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through coordination bonds with boron. These interactions can modulate the activity of the target molecules and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide can be compared with other boron-containing compounds, such as:
Tris(dimethylamino)borane: Similar in structure but lacks the phenylacetamide group.
Boronic acids: Contain boron-oxygen bonds instead of boron-nitrogen bonds.
Boranes: Feature boron-hydrogen bonds and are often used as reducing agents.
Eigenschaften
CAS-Nummer |
65767-75-1 |
|---|---|
Molekularformel |
C12H20BN3O |
Molekulargewicht |
233.12 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)boranyl]-N-phenylacetamide |
InChI |
InChI=1S/C12H20BN3O/c1-11(17)16(12-9-7-6-8-10-12)13(14(2)3)15(4)5/h6-10H,1-5H3 |
InChI-Schlüssel |
BIAWCCHMFLXSBH-UHFFFAOYSA-N |
Kanonische SMILES |
B(N(C)C)(N(C)C)N(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



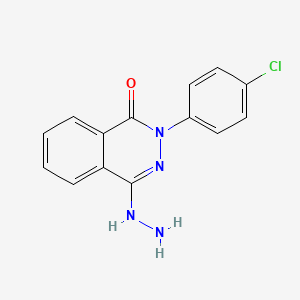
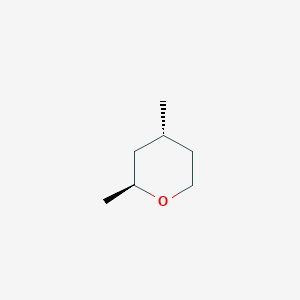

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
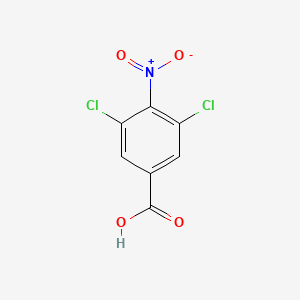
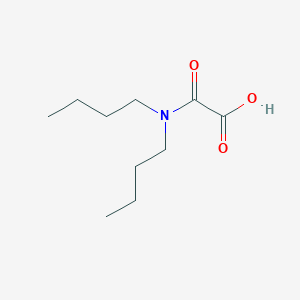
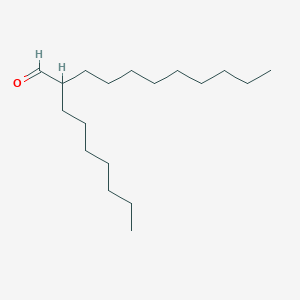
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
